An In-depth Technical Guide to the Spectroscopic Analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid
An In-depth Technical Guide to the Spectroscopic Analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid
This technical guide provides a comprehensive exploration of the spectroscopic characterization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, a molecule of interest in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key structural motif in a multitude of biologically active compounds.[1] A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification, structural elucidation, and quality control in synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Isomerism
The target molecule, with the chemical formula C₁₀H₈BrN₃O₂, has a molecular weight of 282.09 g/mol .[2][3] It features a central 4H-1,2,4-triazole ring, which is substituted with a 4-bromophenyl group at the 5-position and an acetic acid group at the 3-position. The "4H" designation indicates that the proton on the triazole ring is located at the nitrogen atom at position 4. This tautomeric form is crucial as it influences the electronic environment and, consequently, the spectroscopic properties of the molecule.[4]
// Nodes for the triazole ring N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-0.87,0.75!"]; C3 [label="C", pos="-0.87,-0.75!"]; N4 [label="N", pos="0,-1.5!", fontcolor="#EA4335"]; C5 [label="C", pos="0.87,-0.75!"]; H4 [label="H", pos="0,-2.2!", fontcolor="#EA4335"];
// Nodes for the acetic acid group C6 [label="CH₂", pos="-1.8,-1.5!"]; C7 [label="C", pos="-2.7,-0.75!"]; O1 [label="O", pos="-3.5,-1.25!"]; O2 [label="O", pos="-2.7,0!"]; H_O2 [label="H", pos="-3.2,0.25!"];
// Nodes for the bromophenyl group C8 [label="C", pos="1.87,-1.5!"]; C9 [label="C", pos="2.7,-0.75!"]; C10 [label="C", pos="3.57,-1.5!"]; C11 [label="C", pos="3.57,-2.25!"]; C12 [label="C", pos="2.7,-3!"]; C13 [label="C", pos="1.87,-2.25!"]; Br [label="Br", pos="4.57,-3!"]; H9 [label="H", pos="2.7,0!"]; H10 [label="H", pos="4.27,-1.25!"]; H12 [label="H", pos="2.7,-3.75!"]; H13 [label="H", pos="1.17,-2.25!"];
// Edges for the triazole ring N1 -- N2; N2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1; N4 -- H4 [color="#EA4335"];
// Edges for the acetic acid group C3 -- C6; C6 -- C7; C7 -- O1 [label=""]; C7 -- O2 [label=""]; O2 -- H_O2;
// Edges for the bromophenyl group C5 -- C8; C8 -- C9; C8 -- C13; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C11 -- Br [color="#34A853"]; C9 -- H9; C10 -- H10; C12 -- H12; C13 -- H13;
// Benzene ring double bonds edge [style=dashed, color="#4285F4"]; C8 -- C9; C10 -- C11; C12 -- C13;
}
Caption: Molecular structure of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR will provide key structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, carboxylic acid, and triazole N-H protons. The exact chemical shifts will be influenced by the solvent used, with DMSO-d₆ being a common choice for compounds with acidic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10 (broad) | Singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1] |
| Triazole N-H | ~12-14 (broad) | Singlet | 1H | The N-H proton on the triazole ring is also acidic and its signal is often broad due to quadrupole broadening and exchange.[5][6] |
| Bromophenyl (Ar-H) | ~7.6-7.9 | Multiplet | 4H | The protons on the bromophenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[7] |
| Methylene (-CH₂-) | ~3.8-4.5 | Singlet | 2H | The methylene protons are adjacent to the triazole ring and the carboxylic acid group, leading to a downfield shift.[5][6] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-COOH) | ~170-175 | The carbonyl carbon of a carboxylic acid is highly deshielded.[8] |
| Triazole C3 & C5 | ~150-165 | The carbons within the heterocyclic triazole ring are in a distinct chemical environment.[5] |
| Bromophenyl (Ar-C) | ~120-135 | Aromatic carbons show signals in this region. The carbon attached to the bromine will have a specific shift. |
| Methylene (-CH₂-) | ~30-40 | The aliphatic methylene carbon will be found in this upfield region.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong | This very broad band is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9][10][11] |
| Triazole N-H Stretch | ~3100-3300 | Moderate | The N-H stretching vibration of the triazole ring is expected in this region.[12] |
| Aromatic C-H Stretch | ~3000-3100 | Sharp, Moderate | Stretching vibrations of C-H bonds on the aromatic ring.[9] |
| Aliphatic C-H Stretch | ~2850-2960 | Moderate | Stretching vibrations of the methylene C-H bonds. |
| Carbonyl C=O Stretch | ~1700-1725 | Strong, Sharp | The carbonyl group of the carboxylic acid gives a very strong and sharp absorption band.[11][13] |
| Aromatic C=C Stretch | ~1450-1600 | Moderate | Skeletal vibrations of the aromatic and triazole rings.[14] |
| C-O Stretch | ~1210-1320 | Strong | The C-O single bond stretch of the carboxylic acid.[10] |
| C-Br Stretch | ~500-600 | Moderate | The carbon-bromine bond vibration is expected in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Expected Fragmentation Pattern
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a two-mass-unit difference and roughly equal intensity.[15][16]
M [label="[C₁₀H₈BrN₃O₂]⁺˙\nm/z = 282/284"]; M_minus_H2O [label="[M - H₂O]⁺˙"]; M_minus_COOH [label="[M - COOH]⁺"]; Bromobenzoyl_cation [label="[C₇H₄BrO]⁺\nm/z = 183/185"]; Bromophenyl_cation [label="[C₆H₄Br]⁺\nm/z = 155/157"];
M -> M_minus_H2O [label="Loss of H₂O"]; M -> M_minus_COOH [label="Loss of •COOH"]; M_minus_COOH -> Bromobenzoyl_cation [label="Rearrangement"]; Bromobenzoyl_cation -> Bromophenyl_cation [label="Loss of CO"]; }
Caption: A plausible mass spectrometry fragmentation pathway.Key Expected Fragments:
-
m/z 282/284: The molecular ion peak (M⁺) showing the isotopic pattern of bromine.[15][16]
-
m/z 237/239: Loss of the carboxyl group (•COOH).
-
m/z 183/185: Formation of the bromobenzoyl cation, a common fragment for aromatic ketones and related structures.[17]
-
m/z 155/157: Loss of a carbonyl group (CO) from the bromobenzoyl cation to give the bromophenyl cation.[17]
-
m/z 79/81: Signal corresponding to the bromine isotopes.[16]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate for a solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[18]
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[19]
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to study fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid provides a detailed fingerprint of its molecular structure. By combining the data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this compound. The predicted spectral data and protocols outlined in this guide serve as a valuable resource for scientists working with this and structurally related molecules, facilitating efficient and accurate characterization.
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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